molecular formula C17H20FN3O B10835441 1-Cyclohexyl-2-(10-fluoro-4,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaen-7-yl)ethanol

1-Cyclohexyl-2-(10-fluoro-4,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaen-7-yl)ethanol

Cat. No.: B10835441
M. Wt: 301.36 g/mol
InChI Key: QUDWXPLDIKCCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“PMID29473428-Compound-41” is a highly potent, selective, and orally bioavailable inhibitor of ubiquitin-specific protease 7 (USP7). USP7 is an enzyme that cleaves ubiquitin groups from specific ubiquitinated client proteins, rescuing them from proteasome-mediated degradation. This compound has shown significant potential in cancer therapy by stabilizing oncogenic E3 ubiquitin ligase MDM2 and enhancing immune function .

Preparation Methods

The synthesis of “PMID29473428-Compound-41” involves a structure-based drug design strategy. The initial benzofuran-amide scaffold was redesigned to yield a simplified ether series of inhibitors. The synthetic route includes the formation of a succinimide motif, which forms strong hydrogen bonds to the allosteric pocket of USP7. The reaction conditions involve the use of acyclic conformational control to achieve proper amine placement . Industrial production methods for this compound are not explicitly detailed in the available literature.

Chemical Reactions Analysis

“PMID29473428-Compound-41” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

“PMID29473428-Compound-41” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “PMID29473428-Compound-41” involves the inhibition of USP7. By binding to the allosteric pocket of USP7, the compound prevents the de-ubiquitination of specific client proteins. This leads to the stabilization of tumor suppressor proteins like p53 and the destabilization of oncogenic proteins like MDM2. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various signaling pathways related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

“PMID29473428-Compound-41” is unique due to its high potency, selectivity, and oral bioavailability. Similar compounds include other USP7 inhibitors such as:

Properties

Molecular Formula

C17H20FN3O

Molecular Weight

301.36 g/mol

IUPAC Name

1-cyclohexyl-2-(10-fluoro-4,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaen-7-yl)ethanol

InChI

InChI=1S/C17H20FN3O/c18-17-6-12-13(8-20-17)15-9-19-10-21(15)14(12)7-16(22)11-4-2-1-3-5-11/h6,8-11,14,16,22H,1-5,7H2

InChI Key

QUDWXPLDIKCCKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CC2C3=CC(=NC=C3C4=CN=CN24)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.